molecular formula C17H17N3O3S B5564726 2-(ethylthio)-1-(4-methoxy-3-nitrobenzyl)-1H-benzimidazole

2-(ethylthio)-1-(4-methoxy-3-nitrobenzyl)-1H-benzimidazole

Cat. No. B5564726
M. Wt: 343.4 g/mol
InChI Key: DKQKBIISIYYZTA-UHFFFAOYSA-N
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Description

2-(ethylthio)-1-(4-methoxy-3-nitrobenzyl)-1H-benzimidazole is a benzimidazole derivative, a class of compounds known for their diverse pharmacological properties and applications in various fields of chemistry and biology. Benzimidazoles and their derivatives are of interest due to their potential biological activities and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the reaction of o-phenylenediamine with carboxylic acid derivatives under various conditions. Specific synthesis routes for similar compounds include the condensation of 4-fluoro-3-nitrobenzoic acid and ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate under suitable conditions, employing cyclization and substitution reactions (Yeong, Chia, Quah, & Tan, 2018).

Molecular Structure Analysis

The structure of benzimidazole derivatives, including this compound, is characterized by X-ray diffraction techniques, revealing details about their crystal packing, hydrogen bonding, and molecular geometry. Key structural features include strong hydrogen bonds and specific spatial arrangements contributing to the compound's stability and reactivity (Yeong et al., 2018).

Scientific Research Applications

Eukaryotic Topoisomerase II Inhibition

Research on fused heterocyclic compounds, including benzoxazole, benzimidazole, benzothiazole, and oxazolo(4,5-b)pyridine derivatives, has revealed their potential as eukaryotic DNA topoisomerase II inhibitors. These compounds, synthesized and tested for their inhibitory activity, exhibit significant topoisomerase II inhibitory activity, comparable or superior to etoposide, a standard reference drug. This highlights the potential of benzimidazole derivatives in developing anticancer agents by targeting topoisomerase II, a critical enzyme involved in DNA replication and cell cycle progression (A. Pınar et al., 2004).

Antimicrobial Activity

Benzimidazole derivatives have been identified as selective antibacterial agents against Helicobacter spp., offering a new avenue for treating infections caused by this pathogen. By modifying the structure of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles, researchers have developed compounds that retain their antibacterial potency without acting as proton pump inhibitors (PPIs), thus providing a targeted approach to treating Helicobacter infections. These compounds exhibit bactericidal activities with minimum bactericidal concentrations (MBCs) comparable to clinically used antimicrobials, such as clarithromycin and metronidazole, but with a narrow spectrum activity that is species-specific (T. Kühler et al., 2002).

Synthesis and Characterization

Innovative synthetic methodologies have been developed for the preparation of novel benzimidazole derivatives, showcasing the versatility of benzimidazoles in chemical synthesis. For instance, the one-pot nitroreductive cyclization route using sodium dithionite facilitates the synthesis of 1,2-disubstituted benzimidazole-5-carboxylates, demonstrating a straightforward and efficient approach to synthesizing benzimidazole derivatives with potential applications in medicinal chemistry and drug discovery (Vasantha Kumar et al., 2014).

properties

IUPAC Name

2-ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-3-24-17-18-13-6-4-5-7-14(13)19(17)11-12-8-9-16(23-2)15(10-12)20(21)22/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQKBIISIYYZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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